Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
Brand Name: Vulcanchem
CAS No.: 948224-87-1
VCID: VC7759035
InChI: InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10)
SMILES: CCOC(=O)CC1=CN=C(S1)NC
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

CAS No.: 948224-87-1

Cat. No.: VC7759035

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate - 948224-87-1

Specification

CAS No. 948224-87-1
Molecular Formula C8H12N2O2S
Molecular Weight 200.26
IUPAC Name ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
Standard InChI InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key UQRGCVNVVKCPDM-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CN=C(S1)NC

Introduction

Chemical Identity and Structural Features

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate (CAS: 1544016-48-9) belongs to the thiazole family, a class of five-membered heterocycles containing sulfur and nitrogen atoms. The compound’s structure comprises:

  • A thiazole ring with a methylamino group (-NHCH₃) at the 2-position.

  • An ethyl acetate moiety (-CH₂COOEt) at the 5-position.

The molecular formula is C₈H₁₁N₂O₂S, with a molecular weight of 217.25 g/mol. Its IUPAC name derives from the substitution pattern: the ethyl ester of acetic acid is attached to the 5-position of the thiazole ring, while the 2-position bears a methylamino group .

Synthesis and Stability

Synthetic Routes

The synthesis of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate likely involves multi-step organic reactions, as inferred from related compounds :

  • Thiazole Ring Formation:

    • Cyclocondensation of thioureas with α-halo ketones or esters under basic conditions. For example, reacting methyl 2-bromoacetate with methylthiourea could yield the thiazole core.

    • Introduction of the methylamino group via nucleophilic substitution or reductive amination .

  • Esterification:

    • Acid-catalyzed esterification of the corresponding carboxylic acid with ethanol, though pre-functionalized starting materials may streamline the process .

A hypothetical synthesis pathway is outlined below:

Methyl 2-bromoacetate+MethylthioureaBaseThiazole IntermediateMethylamineEthyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate\text{Methyl 2-bromoacetate} + \text{Methylthiourea} \xrightarrow{\text{Base}} \text{Thiazole Intermediate} \xrightarrow{\text{Methylamine}} \text{Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate}

Stability and Degradation

Thiazole derivatives are generally stable under inert atmospheres but may undergo oxidative degradation when exposed to air. For instance, ethyl 2-phenyl-2-(thiazol-2-yl)acetate analogs degrade into glycolate derivatives over time, with decomposition rates influenced by storage conditions . Similarly, Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate should be stored under nitrogen or argon to prevent oxidation of the methylamino group or ester hydrolysis.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₁N₂O₂S
Molecular Weight217.25 g/mol
SolubilityModerate in polar organic solvents (e.g., DMSO, ethanol); low in water
Melting PointNot reported (typically 80–120°C for analogous thiazoles)
Boiling PointDecomposes before boiling
LogP (Partition Coefficient)Estimated ≈1.5 (moderate lipophilicity)

The compound’s solubility profile makes it suitable for reactions in aprotic solvents like dichloromethane or tetrahydrofuran. Its lipophilicity suggests potential membrane permeability, a desirable trait in drug discovery .

Research Findings and Comparative Analysis

Comparative Bioactivity of Thiazole Derivatives

CompoundStructural FeaturesBiological Activity
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetateMethylamino, ethyl esterUnder investigation
Rhodanine derivatives2,4-Dioxothiazolidine coreAntibacterial (MIC ≈3.91 mg/L)
2-Thiohydantoin analogsThioamide groupAntifungal, anticancer

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